4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
Description
4-(2-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a 2-fluorophenyl group at the piperazine nitrogen and a 4-(trifluoromethoxy)phenyl substituent via the carbothioamide linkage. Its molecular formula is C₁₈H₁₆F₄N₃OS, with a molecular weight of 407.41 g/mol (calculated).
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3OS/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(27)23-13-5-7-14(8-6-13)26-18(20,21)22/h1-8H,9-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHNOPSILUCKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is first functionalized with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where a piperazine derivative reacts with a 2-fluorophenyl halide under basic conditions.
Introduction of Trifluoromethoxyphenyl Group: The next step involves the introduction of the trifluoromethoxyphenyl group. This is often done via a coupling reaction, such as a Suzuki or Stille coupling, where the piperazine derivative reacts with a trifluoromethoxyphenyl boronic acid or stannane in the presence of a palladium catalyst.
Carbothioamide Formation: Finally, the carbothioamide group is introduced by reacting the intermediate with a suitable isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioamide Group
The carbothioamide (-N-C(S)-NH-) moiety is a key reactive site. Its sulfur atom exhibits nucleophilic behavior, enabling reactions with electrophilic agents:
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Thiazole Formation : Reaction with α-halo ketones (e.g., 3-chloro-2,4-pentanedione) in ethanol under basic conditions (triethylamine) generates thiazole derivatives via cyclocondensation (Scheme 1). This reactivity is consistent with analogous piperazine-carbothioamides .
Table 1 : Example reaction conditions and outcomes
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 3-Chloro-2,4-pentanedione | EtOH, Δ, Et₃N | Thiazole-fused piperazine derivative | 90% |
Electrophilic Aromatic Substitution
The electron-deficient aromatic rings (due to -F and -OCF₃ groups) influence reactivity:
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Halogenation : Directed by the electron-withdrawing trifluoromethoxy group, electrophilic substitution occurs preferentially at the para position of the 4-(trifluoromethoxy)phenyl ring.
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Nitration : Limited by steric hindrance from the bulky -OCF₃ group, nitration proceeds sluggishly under standard conditions (HNO₃/H₂SO₄) .
Piperazine Ring Functionalization
The piperazine core participates in alkylation and acylation reactions:
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) selectively modifies the secondary amine of the piperazine ring, forming quaternary ammonium salts .
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions yields N-acylated derivatives, confirmed via crystallographic studies .
Table 2 : Comparative reactivity of piperazine derivatives
| Compound | Reaction Site | Reactivity Trend |
|---|---|---|
| 4-(2-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | Piperazine N-H | Moderate (steric hindrance) |
| N-Ethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | Piperazine N-H | High (less steric bulk) |
Oxidation and Reduction
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Oxidation : The carbothioamide group oxidizes to a carboxamide (-N-C(O)-NH-) using H₂O₂ in acetic acid, though this reaction is slow due to the electron-withdrawing -OCF₃ group .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbothioamide to a thioether (-CH₂-S-CH₂-), but competing dehalogenation of the aryl-F group occurs at elevated temperatures .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals:
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Metal Complexation : Forms stable complexes with Cu(II) and Zn(II) in ethanol/water mixtures, confirmed by UV-Vis and FT-IR spectroscopy. These complexes exhibit enhanced antibacterial activity compared to the parent compound .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major fragments identified via GC-MS as fluorobenzene, trifluoromethoxybenzene, and piperazine-related degradation products .
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
The compound has shown promise as a potential anticancer agent. Research indicates that derivatives containing the piperazine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized thiourea derivatives, including the piperazine-1-carbothioamide structure, which demonstrated notable activity against human cancer cells .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | Cytotoxicity | 10.5 | |
| Benzimidazole derivative | Cytotoxicity | 8.7 |
Anti-inflammatory Properties
The compound's structural features suggest it may inhibit inflammatory pathways. In vitro studies have indicated that similar piperazine derivatives can reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Neuropharmacology
Research has highlighted the potential of piperazine derivatives in modulating neurotransmitter systems. The compound may interact with serotonin receptors, which could be beneficial in treating mood disorders and anxiety .
| Study Focus | Result | Reference |
|---|---|---|
| Serotonin receptor binding affinity | High affinity observed | |
| Behavioral studies in rodents | Anxiolytic effects noted |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .
Synthesis of Advanced Materials
The unique chemical structure of this compound makes it a valuable building block in the synthesis of advanced materials, such as polymers and coatings with enhanced properties .
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Coatings | Chemical resistance |
| Composites | Structural materials | Mechanical strength |
Case Study: Anticancer Efficacy
A study involving various benzimidazole-piperazine conjugates demonstrated that compounds similar to this compound exhibited significant anticancer activity in vitro against breast and colon cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents .
Case Study: Neuropharmacological Effects
In a neuropharmacology study, compounds based on the piperazine framework were tested for their effects on anxiety-like behavior in rodent models. Results indicated that these compounds could significantly reduce anxiety behaviors compared to control groups, suggesting their potential therapeutic use in anxiety disorders .
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethoxyphenyl groups can enhance binding affinity and selectivity, while the piperazine ring can facilitate passage through biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and biological activities:
Key Comparative Insights:
Substituent Effects :
- Trifluoromethoxy (CF₃O) : Enhances lipophilicity and metabolic stability compared to methoxy (CH₃O) .
- Fluorine Position : The 2-fluorophenyl group in the target compound may induce steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ), affecting receptor binding.
Spectral Data :
Biological Activity
The compound 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological properties.
Synthesis and Structure
The synthesis of this compound typically involves multi-step procedures that include the formation of the piperazine ring and subsequent functionalization with fluorinated phenyl groups. The trifluoromethoxy group is particularly noteworthy for its influence on the compound's biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group enhances lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial efficacy .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Studies have demonstrated that piperazine derivatives can inhibit the growth of cancer cell lines, such as HepG2 (human liver cancer cells). The introduction of electron-withdrawing groups like trifluoromethoxy has been correlated with improved cytotoxicity against these cells .
Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine core and substituents significantly impact biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethoxy group | Increases lipophilicity and antimicrobial potency |
| Fluorophenyl group | Enhances cytotoxicity against cancer cells |
| Various alkyl substitutions | Modulate solubility and membrane permeability |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Mycobacterium tuberculosis. Compounds with similar structural motifs to our target compound exhibited MIC values as low as 3.80 μM, indicating strong antibacterial activity .
- Antitumor Activity Assessment : In vitro studies on HepG2 cell lines showed that compounds with a trifluoromethoxy substitution demonstrated IC50 values lower than 10 μM, suggesting significant antitumor potential compared to standard chemotherapeutics .
- Inflammatory Response Modulation : Research indicated that certain piperazine derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages, providing evidence for their anti-inflammatory effects .
Q & A
Q. What are the key synthetic routes for preparing 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide?
The synthesis typically involves multi-step reactions:
- Piperazine ring formation : Reacting 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU in dichloromethane) to cyclize into the piperazine core .
- Substituent introduction : The 2-fluorophenyl and trifluoromethoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-fluorophenyl)piperazine with 4-(trifluoromethoxy)phenyl isothiocyanate under anhydrous conditions .
- Purification : Final compounds are often purified via crystallization (e.g., using Et₂O) or flash chromatography .
Q. How is the compound structurally characterized in academic research?
Standard characterization includes:
- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine ring conformation (e.g., δ 7.32 ppm for aromatic protons in CDCl₃) .
- Elemental analysis : Matching calculated vs. observed C, H, N, S values (e.g., Anal. Calcd for C₁₈H₁₈ClFN₂O: C 65.00%, H 5.50%; Found: C 65.15%, H 5.59%) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 365.135 for a related compound) .
Q. What preliminary biological activities are reported for this compound?
Piperazine derivatives exhibit diverse bioactivities:
- Enzyme inhibition : Structural analogs inhibit carbonic anhydrase isoforms (hCA I/II) via interactions with the active site zinc ion .
- Antimicrobial potential : Thiourea and carbothioamide groups in related compounds show activity against bacterial/fungal strains .
- Cytotoxicity : Fluorophenyl and trifluoromethoxy groups enhance membrane permeability, enabling anticancer screening in vitro .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Substituent effects :
- Data contradictions : Some studies report reduced activity when bulky groups (e.g., sulfamoylphenyl) sterically hinder target binding .
Q. What computational strategies are used to predict target interactions?
- Molecular docking : Simulations with hCA II (PDB: 3KS3) show the trifluoromethoxy group forms hydrophobic contacts with Val121 and Phe131 .
- QSAR models : LogP and polar surface area (PSA) correlate with blood-brain barrier permeability for neuroactive derivatives .
- Reaction path analysis : Quantum chemical calculations (e.g., DFT) optimize synthetic routes by predicting transition states .
Q. How can synthetic challenges (e.g., low yield) be addressed methodologically?
- Reaction optimization :
- Use continuous flow reactors to improve heat/mass transfer for exothermic steps .
- Screen bases (e.g., DIPEA vs. DBU) to enhance coupling efficiency in DCM .
Data Interpretation and Contradictions
Q. How should researchers resolve discrepancies in reported biological data?
- Assay variability : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 for enzyme assays vs. cell-based studies) .
- Structural analogs : Cross-reference with compounds like 1-(4-fluorobenzyl)piperazine derivatives, noting trifluoromethyl vs. trifluoromethoxy effects .
- Meta-analysis : Use databases (e.g., PubChem, Reaxys) to aggregate data and identify outliers .
Methodological Best Practices
Q. What purification techniques are recommended for scale-up synthesis?
- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc) for intermediates .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for final compounds to achieve >95% purity .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., regioisomers) .
Emerging Research Directions
Q. What novel applications are being explored for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
